molecular formula C15H20FNO2 B13882068 Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate

Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate

Cat. No.: B13882068
M. Wt: 265.32 g/mol
InChI Key: BGDRSBWHWDRRJM-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring substituted with a fluoro-methylphenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-methylphenyl isocyanate with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate

InChI

InChI=1S/C15H20FNO2/c1-10-4-5-11(8-14(10)16)12-6-7-17(2)9-13(12)15(18)19-3/h4-5,8,12-13H,6-7,9H2,1-3H3

InChI Key

BGDRSBWHWDRRJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCN(CC2C(=O)OC)C)F

Origin of Product

United States

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